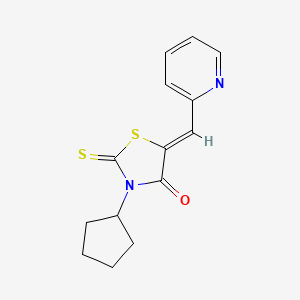

(Z)-3-cyclopentyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-cyclopentyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Antimicrobial and Antitumor Studies

A study by Zou Xun-Zhong et al. (2020) on pyridine thiazole derivatives, including compounds structurally related to (Z)-3-cyclopentyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, revealed significant antimicrobial and antitumor activities. These compounds demonstrated more effectiveness as metal complexes than as free ligands, with specificity against certain bacterial strains and cancer cell lines (Zou et al., 2020).

Chemical Reactions and Compound Synthesis

Kandeel and Youssef (2001) explored the reactions of related 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, providing insights into the synthesis of complex compounds and their chemical behavior (Kandeel & Youssef, 2001).

Cytotoxic Activities

Feitoza et al. (2012) synthesized derivatives of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, showing significant in vitro cytotoxic activities against specific cancer cell lines. These compounds demonstrated potential as therapeutic agents in treating certain cancer types (Feitoza et al., 2012).

Spiro-Oxindole Construction

Barakat et al. (2018) constructed spirooxindole with pyrrolidine/thioxothiazolidin-4-one derivatives, including molecules structurally related to this compound. These compounds exhibited promising antimicrobial and antifungal activities and could be significant in developing new bioactive materials (Barakat et al., 2018).

Reversible Reducibility in Metal Complexes

Research by Majouga et al. (2005) on complexes involving compounds similar to this compound demonstrated reversible reducibility. This property is critical in various applications, including catalysis and material science (Majouga et al., 2005).

Antimicrobial Properties

Aneja et al. (2011) synthesized new pyrazolyl-2, 4-thiazolidinediones, showing significant antibacterial and antifungal properties. This research indicates the potential of thiazolidinediones derivatives, like this compound, in pharmaceutical applications (Aneja et al., 2011).

properties

IUPAC Name |

(5Z)-3-cyclopentyl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c17-13-12(9-10-5-3-4-8-15-10)19-14(18)16(13)11-6-1-2-7-11/h3-5,8-9,11H,1-2,6-7H2/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMVZKBLFXYYRG-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)

![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)

![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)

![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)